molecular formula C19H22O8 B8103301 Hypothemycin

Hypothemycin

Katalognummer B8103301
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: SSNQAUBBJYCSMY-KNTMUCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hypothemycin is a macrolide that is isolated from the cultured broth of Hypomyces subiculosus and shows antifungal activity and inhibits the growth of some human cancer cells. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an antineoplastic agent, a fungal metabolite and an antifungal agent. It is a macrolide, an enone, an aromatic ether, an epoxide, a diol, a polyketide, a member of phenols and a secondary alpha-hydroxy ketone.
Hypothemycin is a natural product found in Aigialus parvus, Hypomyces subiculosus, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

  • Biosynthesis Mechanism : Hypothemycin's carbon framework is assembled by two polyketide synthases, Hpm8 and Hpm3. These enzymes, when reconstituted, produce specific compounds from malonyl-CoA and NADPH, demonstrating the intricate biosynthetic process of hypothemycin (Zhou et al., 2010).

  • Cytotoxic Properties : Hypothemycin analogues exhibit selective cytotoxic activity against cell lines with certain mutations, suggesting its potential in targeted cancer therapy. For instance, 4-O-demethylhypothemycin showed significant activity against cells with a BRAF mutation (Wee et al., 2006).

  • Immunomodulatory Effects : Hypothemycin has been shown to suppress tumor necrosis factor-α production in macrophages by destabilizing TNF-α mRNA. This process involves inhibition of specific MAPKs and ERK, highlighting its potential in controlling inflammatory responses (Park et al., 2015).

  • Antimalarial Activity : In addition to its anticancer properties, hypothemycin displays in vitro antimalarial activity, suggesting a broader spectrum of pharmacological applications (Isaka et al., 2002).

  • Semisynthesis for Drug Development : Researchers have been exploring the semisynthesis of hypothemycin analogues to develop compounds with improved solubility and pharmacological properties. These efforts are primarily focused on modifying specific sections of hypothemycin to enhance its anticancer efficacy (Al Subeh et al., 2022).

  • Role in Kinase Inhibition : Hypothemycin acts as an inhibitor of various protein kinases, including MEK, ERK, and PDGFR. This specificity is due to its ability to bind to a conserved cysteine residue in these kinases, which can normalize cellular phenotypes dependent on the MEK-ERK pathway, making it a candidate for cancer therapeutics (Fukazawa et al., 2010).

  • Antifungal Activity : Hypothemycin also exhibits significant antifungal activity, as seen in its effectiveness against Peronophythora litchii. This indicates its potential use in agricultural applications, particularly in the preservation of crops like litchi fruit (Xu et al., 2013).

  • Mast Cell Activation Inhibition : Interestingly, hypothemycin can concurrently inhibit Kit- and FcϵRI-mediated signaling in mast cells. This coordinated suppression suggests its use in treating allergic reactions and mast cell-driven diseases (Jensen et al., 2008).

Eigenschaften

IUPAC Name

(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNQAUBBJYCSMY-KNTMUCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017784
Record name Hypothemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypothemycin

CAS RN

76958-67-3
Record name Hypothemycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hypothemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypothemycin
Reactant of Route 2
Hypothemycin
Reactant of Route 3
Hypothemycin
Reactant of Route 4
Hypothemycin
Reactant of Route 5
Hypothemycin
Reactant of Route 6
Hypothemycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.